

Phase I Clinical Trial Design for MK-2206: Application Notes and Protocols

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Compound of Interest

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This document provides a detailed overview of the Phase I clinical trial design for MK-2206, an orally bioavailable, allosteric pan-Akt inhibitor. The information compiled is based on initial first-in-human and combination therapy trials, offering insights into the drug's mechanism of action, safety profile, pharmacokinetics, and pharmacodynamics.

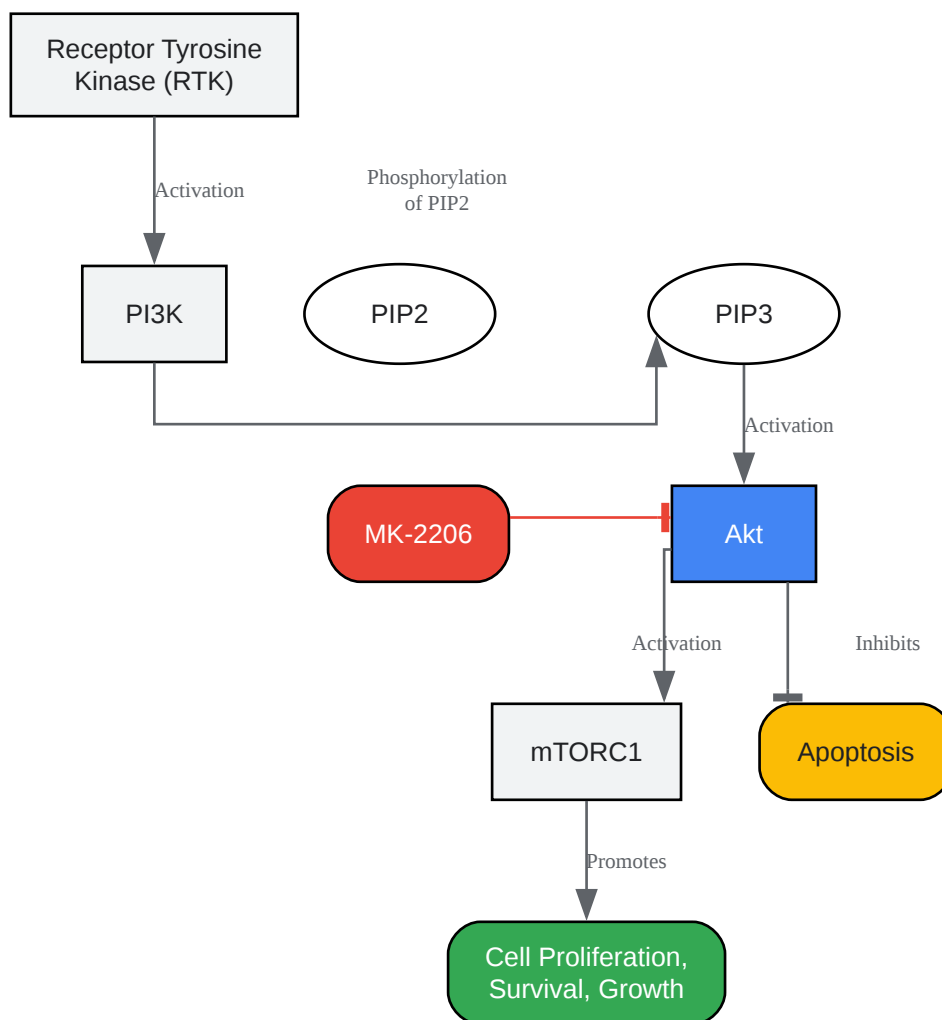
Introduction to MK-2206

MK-2206 is a potent and selective inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).^{[1][2][3]} By binding to an allosteric site, MK-2206 prevents the conformational changes required for Akt activation, thereby inhibiting the downstream signaling of the PI3K/Akt/mTOR pathway.^{[1][2][4]} Dysregulation of this pathway is a frequent event in tumorigenesis, making it a critical target for cancer therapy.^{[1][3][5]} Preclinical studies have demonstrated the anti-tumor activity of MK-2206 as a single agent and its synergistic effects when combined with chemotherapy or other targeted agents.^{[2][6]}

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates Akt. Activated Akt, in turn,

phosphorylates a multitude of downstream substrates, including mTOR, leading to the promotion of cell survival and proliferation. MK-2206 intervenes by inhibiting the activation of Akt, thereby blocking these downstream effects and inducing apoptosis in tumor cells.[1][7]



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Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of MK-2206.

Phase I Clinical Trial Design: An Overview

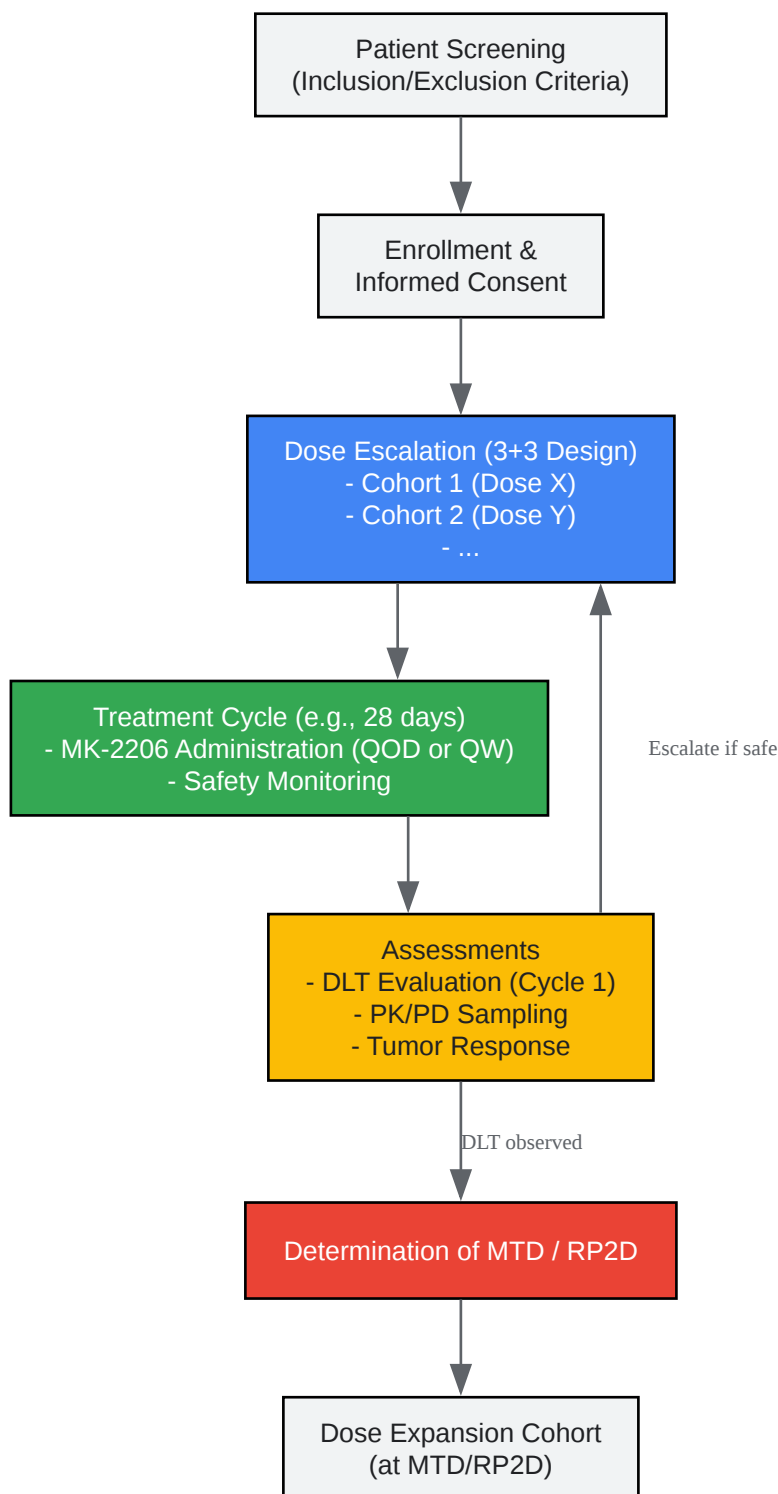
The primary objectives of Phase I trials for MK-2206 were to determine its safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D), as well as to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[8][9] These trials typically employed a standard 3+3 dose-escalation design and enrolled patients with advanced solid tumors.[10][11]

Patient Population

Eligible patients generally had histologically confirmed advanced or metastatic solid tumors for which standard therapy was no longer effective.^[6] Key exclusion criteria often included diabetes requiring medication, conditions impairing drug absorption, and significant co-morbidities.^{[2][8]}

Dosing Regimens

Two primary dosing schedules were investigated for MK-2206: every other day (QOD) and once weekly (QW).^{[2][8]} The exploration of a QW schedule was prompted by the long half-life of MK-2206 (approximately 60-80 hours).^{[8][12]}



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Caption: A representative workflow for a Phase I dose-escalation trial of MK-2206.

Quantitative Data Summary

The following tables summarize key quantitative data from various Phase I studies of MK-2206.

Table 1: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)

Dosing Schedule	Combination Agent(s)	MTD of MK-2206	Dose-Limiting Toxicities
Monotherapy			
Every Other Day (QOD)	N/A	60 mg	Skin rash, Stomatitis
Once Weekly (QW)	N/A	200 mg	Skin rash
Combination Therapy			
QOD	Carboplatin + Paclitaxel	45 mg	Rash, Febrile neutropenia
Q3W	Carboplatin + Paclitaxel	135 mg	Rash, Thrombocytopenia
QOD	Docetaxel	Not established (high DLT rate)	Febrile neutropenia
QW	Erlotinib	Not reached (MAD: 135 mg)	Rash
QOD	Lapatinib	45 mg	Hyponatremia, Fatigue, Rash, Hypocalcemia, Mucositis
QW	Paclitaxel + Trastuzumab	135 mg	(Tolerable at this dose)
QW	Anastrozole / Fulvestrant	150 mg	Rash

Data compiled from multiple sources.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) MAD: Maximally Administered Dose.

Table 2: Common Adverse Events (All Grades)

Adverse Event	Frequency (%)
Fatigue	68%
Nausea	49%
Rash	47%
Diarrhea	21.2% - 41.7%
Hyperglycemia	21.2% - 50%
Stomatitis	58.3%
Pruritus	24.2%

Frequency ranges are presented for adverse events with notable variability across studies.[\[2\]](#)
[\[8\]](#)[\[9\]](#)

Table 3: Pharmacokinetic Parameters of MK-2206

Parameter	Value
Time to Maximum Concentration (Tmax)	~6 hours
Half-life (t1/2)	60 - 80 hours
Dose Proportionality	AUC and Cmax are dose-proportional

Data from single-agent and combination studies.[\[8\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocols

Pharmacokinetic (PK) Sample Collection and Analysis

Objective: To determine the plasma concentration-time profile of MK-2206.

Protocol:

- Sample Collection (QOD Schedule):

- Cycle 1, Day 1 & 27: Collect blood samples pre-dose, and at 2, 4, 6, 10, 24, and 48 hours post-dose.[\[2\]](#)
- Post-Final Dose (Cycle 1): Collect samples at 96, 144, and 192 hours post-dose.[\[2\]](#)
- Trough Concentrations: Collect samples immediately before dosing on Days 7, 15, and 21.[\[2\]](#)
- Sample Collection (QW Schedule):
 - Cycle 1, Day 1 & 22: Collect blood samples pre-dose, and at 2, 4, 6, 10, 24, 48, and 96 hours post-dose.[\[2\]](#)
 - Post-Final Dose (Cycle 1): Collect samples at 168 and 240 hours post-dose.[\[2\]](#)
 - Trough Concentrations: Collect samples immediately before dosing on Days 8 and 15.[\[2\]](#)
- Sample Processing:
 - Collect blood in appropriate anticoagulant tubes.
 - Centrifuge to separate plasma.
 - Store plasma at -20°C or lower until analysis.[\[2\]](#)
- Analysis:
 - Quantify MK-2206 concentrations using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[\[2\]](#)

Pharmacodynamic (PD) Biomarker Analysis in Tumor Tissue

Objective: To assess the inhibition of Akt signaling in tumor tissue following MK-2206 administration.

Protocol:

- Biopsy Collection:
 - Obtain paired tumor biopsies: one pre-treatment and one on-treatment (e.g., at the MTD).
[9][17]
- Tissue Processing:
 - Immediately process or flash-freeze tissue samples to preserve protein phosphorylation status.
- Analysis (Western Blot or Electrochemiluminescence Assay):
 - Prepare protein lysates from the tumor tissue.
 - Measure the levels of total Akt and phosphorylated Akt (pAkt), specifically at Serine 473 (pAktS473) and Threonine 308 (pAktT308).[4][9]
 - Analyze downstream markers such as phosphorylated PRAS40 (pPRAS40) and phosphorylated S6 ribosomal protein (p-rpS6) to confirm pathway inhibition.[7][8]
 - Normalize phosphorylated protein levels to total protein levels.

Conclusion

The Phase I clinical trials of MK-2206 have established its feasibility as an oral Akt inhibitor with a manageable safety profile.[9][18] Both every-other-day and once-weekly dosing schedules have demonstrated target engagement and led to the determination of MTDs for monotherapy and various combination regimens.[8][12] The most common and dose-limiting toxicities are dermatological (rash) and mucosal (stomatitis).[9] Pharmacodynamic studies have consistently shown significant inhibition of the Akt signaling pathway in both tumor and surrogate tissues.[9][12] This comprehensive data package has supported the progression of MK-2206 into further Phase II studies and rational combination trials.[9][19]

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